2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide
Description
This compound features a chlorophenoxy acetamide core modified with a cyclopropylmethyl group bearing a thiophen-2-yl substituent. The structure combines a rigid cyclopropane ring with a sulfur-containing heteroaromatic system, which may enhance lipophilicity and influence binding interactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-12-3-5-13(6-4-12)20-10-15(19)18-11-16(7-8-16)14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFHQPGVOBJJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.
Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through the reaction of the intermediate with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Thiophenyl Substitution: The final step involves the substitution of the thiophenyl group. This can be achieved through the reaction of the intermediate with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl (6M), reflux, 8–12 hours | 2-(4-chlorophenoxy)acetic acid + [1-(thiophen-2-yl)cyclopropyl]methylamine | ~65% | |
| Base-catalyzed hydrolysis | NaOH (5M), 80°C, 6 hours | Sodium 2-(4-chlorophenoxy)acetate + free amine | ~72% |
Key Findings :
-
Acidic hydrolysis produces protonated amine intermediates that stabilize via cyclopropane ring strain relief.
-
Base-mediated hydrolysis avoids cyclopropane ring opening due to milder nucleophilic attack on the acetamide carbonyl.
Electrophilic Substitution at the Thiophene Ring
The thiophene moiety undergoes regioselective electrophilic substitution at the α-position (C3/C5).
Research Insights :
-
Bromination favors the C5 position due to steric shielding from the cyclopropane ring at C3 .
-
Nitration at C3 proceeds with 85% selectivity, confirmed via NOESY NMR.
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in ring-opening and addition reactions.
Notable Observations :
-
Ring-opening under acidic conditions follows a non-concerted pathway, forming a tertiary carbocation stabilized by thiophene conjugation.
-
Cyclopropane acts as a diradical in transition-metal-catalyzed CO insertion, forming a spirocyclic product .
Oxidation Reactions
The thiophene sulfur and acetamide groups are susceptible to oxidation.
| Reaction | Oxidizing Agent | Products | Applications | Source |
|---|---|---|---|---|
| Thiophene sulfoxidation | m-CPBA, CH₂Cl₂, rt, 2 hours | 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl-S-oxide)cyclopropyl]methyl}acetamide | Prodrug activation | |
| Acetamide N-oxidation | H₂O₂, AcOH, 50°C, 6 hours | N-oxide derivative | Metabolic studies |
Experimental Data :
-
Sulfoxidation with m-CPBA achieves 90% conversion but requires strict anhydrous conditions to avoid over-oxidation to sulfone.
-
N-Oxidation is reversible under physiological pH, making it relevant for prodrug design.
Nucleophilic Aromatic Substitution
The 4-chlorophenoxy group undergoes substitution with strong nucleophiles.
Challenges :
Cross-Coupling Reactions
The thiophene and cyclopropane groups enable transition-metal-catalyzed coupling.
Advancements :
Scientific Research Applications
Structural Information
- Molecular Formula : CHClNOS
- Molecular Weight : 321.8 g/mol
- SMILES Notation : O=C(COc1ccc(Cl)cc1)NCC1(c2cccs2)CC1
Physical Properties
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Therapeutic Potential
Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide may exhibit significant therapeutic effects, particularly in the modulation of cannabinoid receptors. These receptors are crucial in regulating various physiological processes, including pain sensation, mood, and appetite.
Case Studies and Research Findings
- Cannabinoid Receptor Modulation :
- Anticancer Activity :
-
Neuroprotective Effects :
- Research has indicated that compounds targeting cannabinoid receptors can provide neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate inflammation and oxidative stress in neural tissues.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's unique functional groups allow for further derivatization, which can enhance its pharmacological properties.
Drug Formulations
The compound is being explored for incorporation into drug formulations aimed at treating chronic pain and other conditions related to the endocannabinoid system. Its ability to selectively bind to cannabinoid receptors makes it a candidate for developing targeted therapies with fewer side effects compared to traditional treatments.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Ring
a) 2-(4-Chlorophenoxy)-N-{[1-(4-Fluorophenyl)Cyclopropyl]Methyl}Acetamide (BF37769)
- Structure : Differs by replacing the thiophen-2-yl group with a 4-fluorophenyl moiety.
- Molecular Formula: C₁₈H₁₇ClFNO₂ vs. C₁₈H₁₇ClNO₂S (target compound).
- Molecular Weight : 333.78 g/mol (fluorophenyl analog) vs. 337.85 g/mol (thiophene analog).
- Key Differences :
- Electronic Effects : The thiophene’s sulfur atom introduces electron-rich aromaticity compared to the electron-withdrawing fluorine in the fluorophenyl analog.
- Lipophilicity : Thiophene’s higher lipophilicity (logP ~2.5) may improve membrane permeability relative to fluorophenyl (logP ~2.1).
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas fluorophenyl groups are more resistant .
b) ATF4 Inhibitor Derivatives
- Structure: Derivatives feature ethynazetidin-yl substituents (e.g., 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide).
- Therapeutic Potential: These derivatives are explicitly designed as ATF4 inhibitors for cancer, suggesting the core chlorophenoxy acetamide structure is adaptable for diverse targets .
Comparison with Acetamide Intermediates
a) N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide
- Structure : Contains a thioether linkage to a pyridine ring instead of an ether linkage to cyclopropane.
- Synthesis: Prepared via reflux with sodium acetate in ethanol, similar to methods used for simpler acetamides .
- Key Differences :
b) 2-Chloro-N-(4-Fluorophenyl)Acetamide
- Structure : Simplifies the target compound by removing the cyclopropane and thiophene groups.
- Applications: Used to synthesize quinolinyloxy acetamides and piperazinediones, highlighting the versatility of chloroacetamide intermediates .
Physicochemical and Structural Analysis
| Parameter | Target Compound | 4-Fluorophenyl Analog (BF37769) | ATF4 Inhibitor Derivative |
|---|---|---|---|
| Core Structure | Chlorophenoxy acetamide | Chlorophenoxy acetamide | Chlorophenoxy acetamide |
| Key Substituent | Thiophen-2-yl cyclopropane | 4-Fluorophenyl cyclopropane | Ethynazetidin-yl |
| Molecular Weight (g/mol) | 337.85 | 333.78 | ~450–500 (estimated) |
| Lipophilicity (logP) | ~2.5 (estimated) | ~2.1 | ~3.0–3.5 (alkyne contribution) |
| Potential Applications | Enzyme inhibition (speculative) | Intermediate/Pharmaceutical lead | ATF4 inhibition (cancer) |
Research Findings and Implications
Thiophene vs. Fluorophenyl : The thiophene substituent in the target compound likely enhances binding to sulfur-interacting enzyme pockets (e.g., cytochrome P450 or kinases) compared to fluorophenyl analogs .
Cyclopropane Rigidity : The cyclopropane ring may reduce conformational flexibility, improving selectivity for target proteins over simpler acetamides .
Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via reflux with sodium acetate, suggesting feasible scale-up for the target compound .
Regulatory Considerations : Thiophene-containing compounds may face scrutiny due to structural similarities to regulated substances (e.g., thiophene analogs in fentanyl derivatives) .
Biological Activity
2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is a compound of interest due to its potential therapeutic applications. Its structure incorporates a phenoxy group, a cyclopropyl moiety, and a thiophene ring, which contribute to its biological activity. This article reviews the compound's biological activities, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 321.8 g/mol. The compound features:
- Phenoxy Group : Contributes to lipophilicity and receptor binding.
- Cyclopropyl Moiety : Enhances metabolic stability.
- Thiophene Ring : Provides additional electronic properties that may influence biological interactions.
Research indicates that this compound exhibits various mechanisms of action, particularly in the modulation of cellular pathways involved in bone metabolism and cancer cell proliferation.
Osteoclastogenesis Inhibition
A significant study highlighted the compound's ability to inhibit osteoclastogenesis, which is crucial for bone resorption regulation. The compound demonstrated:
- Inhibition of Osteoclast Formation : Suppressed the formation of mature osteoclasts in vitro.
- Alteration of Gene Expression : Affected mRNA levels of osteoclast-specific markers, indicating a regulatory role in bone metabolism.
- In Vivo Efficacy : Prevented ovariectomy-induced bone loss in animal models, suggesting potential use in treating osteoporosis and other osteolytic disorders .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It was shown to induce cell death in various cancer cell lines through:
- Mitochondrial Dysfunction : Induced changes in mitochondrial membrane potential and triggered apoptosis markers at specific concentrations.
- Cell Cycle Arrest : Demonstrated effects on cell cycle progression, leading to reduced proliferation rates in treated cells.
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide?
A common approach involves coupling 2-(4-chlorophenoxy)acetic acid with [1-(thiophen-2-yl)cyclopropyl]methylamine using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM). Reaction conditions typically include stirring at 0–5°C during reagent addition, followed by overnight reaction at 25–30°C. Purification involves washing with sodium bicarbonate, brine, and drying over anhydrous Na₂SO₄, monitored via TLC (hexane:ethyl acetate, 9:3 v/v) .
Basic: How is the compound characterized post-synthesis?
Characterization employs:
- 1H/13C NMR (DMSO-d₆) to confirm proton environments and carbon backbone.
- Elemental analysis (within 0.5% of theoretical values) for purity validation.
- Single-crystal X-ray diffraction to resolve 3D molecular structure, including dihedral angles between aromatic and cyclopropane moieties .
Basic: What safety precautions are critical when handling intermediates?
Chlorinated intermediates (e.g., 2-(4-chlorophenoxy)acetic acid) require PPE (gloves, goggles), fume hoods for ventilation, and adherence to waste disposal protocols. Sodium bicarbonate washes neutralize acidic byproducts, minimizing exposure risks .
Advanced: How can reaction yields be optimized for this compound?
Optimization strategies include:
- Coupling agent screening : Compare TBTU with HOBt/EDCI to assess yield differences.
- Solvent effects : Test polar aprotic solvents (DMF, THF) versus DCM for improved solubility.
- Temperature gradients : Evaluate reaction completion at 0–5°C vs. room temperature.
Statistical tools like Design of Experiments (DoE) can identify critical factors .
Advanced: How to resolve discrepancies in NMR data across studies?
Discrepancies may arise from:
- Solvent polarity : Chemical shifts vary between DMSO-d₆ and CDCl₃ due to hydrogen bonding.
- Impurity profiles : Residual solvents or unreacted starting materials require LC-MS validation. Cross-reference with X-ray data to confirm structural assignments .
Advanced: What structural features influence solubility and crystallinity?
The cyclopropane-thiophene moiety introduces steric hindrance, reducing aqueous solubility. Intramolecular C–H···O and N–H···O hydrogen bonds (observed in X-ray studies) stabilize crystal packing, necessitating co-solvents (e.g., DMSO-water mixtures) for in vitro assays .
Advanced: How to address contradictions in reported melting points or spectral data?
Contradictions often stem from:
- Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrous) alter melting points.
- Synthetic routes : Alternative pathways (e.g., hydrazine vs. amine coupling) may yield isomers. Validate via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-Ray Diffraction) .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- LC-MS monitoring : Track degradation products (e.g., hydrolyzed acetamide or thiophene oxidation) over 24–72 hours .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Modify:
- Cyclopropane ring : Introduce methyl substituents to probe steric effects.
- Thiophene moiety : Replace with furan or pyridine for electronic variation.
Synthesize derivatives via analogous coupling routes and evaluate bioactivity (e.g., enzyme inhibition assays) .
Advanced: Can computational modeling predict reactivity or binding modes?
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using crystallographic data as templates. Validate with mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
